Vatalanib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Vatalanib, also known by its developmental codes PTK787 and ZK 222584, is an oral small molecule inhibitor primarily targeting vascular endothelial growth factor receptors. It is under investigation for its potential to treat various solid tumors, particularly in advanced stages or those resistant to conventional chemotherapy. Vatalanib has shown efficacy in inhibiting angiogenesis, the process by which new blood vessels form, which is crucial for tumor growth and metastasis. Its chemical formula is with a molar mass of approximately 346.81 g/mol .

Vatalanib's primary mechanism of action involves targeting VEGFRs. These receptors are crucial for the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. By inhibiting VEGFRs, Vatalanib disrupts the growth of tumor vasculature, limiting nutrient and oxygen supply to cancer cells and hindering their proliferation [, ].

Additionally, Vatalanib inhibits other RTKs like PDGFR and c-Kit, which play roles in cell growth, survival, and migration. This broader targeting may contribute to its anti-tumor effects [].

Vatalanib can cause various side effects, including:

- Diarrhea

- Fatigue

- Hypertension (high blood pressure)

- Skin rash

- Hand-foot syndrome (painful swelling and redness on palms and soles)

Vatalanib functions predominantly through the inhibition of receptor tyrosine kinases associated with vascular endothelial growth factor signaling pathways. This includes:

- Inhibition of Vascular Endothelial Growth Factor Receptors: Vatalanib selectively inhibits VEGFR-1, VEGFR-2, and VEGFR-3, which are critical in mediating angiogenesis.

- Platelet-Derived Growth Factor Receptor Inhibition: It also targets platelet-derived growth factor receptors, further contributing to its anti-angiogenic properties.

- Mechanism of Action: By blocking these receptors, Vatalanib prevents the phosphorylation cascade that leads to endothelial cell proliferation and new blood vessel formation .

Vatalanib exhibits significant biological activity as an antiangiogenic agent. Its primary effects include:

- Tumor Growth Inhibition: By obstructing blood vessel formation, Vatalanib effectively starves tumors of nutrients and oxygen.

- Clinical Trials: It has been evaluated in multiple clinical trials for conditions such as metastatic colorectal cancer and gastrointestinal stromal tumors (GIST), showing improved progression-free survival in some cases .

- Adverse Effects: Common side effects reported include hypertension, gastrointestinal disturbances (nausea, diarrhea), fatigue, and dizziness .

The synthesis of Vatalanib involves several steps typically characterized by:

- High-Throughput Screening: Initial identification through screening libraries of compounds for activity against target kinases.

- Chemical Modifications: Structural modifications to enhance potency and selectivity towards vascular endothelial growth factor receptors.

- Purification and Characterization: Final compounds are purified using techniques such as chromatography and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure .

Vatalanib is primarily being explored for applications in oncology, including:

- Treatment of Solid Tumors: Particularly effective in cancers such as colorectal cancer and non-small cell lung cancer.

- Combination Therapy: Often studied in conjunction with other chemotherapeutic agents to enhance efficacy.

- Potential Use in Hepatic Fibrosis: Recent studies suggest it may also have therapeutic effects on liver fibrosis by modulating signaling pathways related to hepatic stellate cells .

Vatalanib's interactions with other drugs and biological pathways have been a focus of research:

- Drug Interactions: Its metabolism is mainly hepatic, involving cytochrome P450 enzymes (especially CYP3A4), which can lead to significant drug-drug interactions when co-administered with other medications metabolized by the same pathway .

- Kinome Interaction Profile: Compared to other tyrosine kinase inhibitors like imatinib or sunitinib, Vatalanib has a narrower interaction spectrum but still demonstrates clinical activity in resistant tumor types .

Similar Compounds

Vatalanib shares similarities with several other compounds that also target angiogenesis and receptor tyrosine kinases. Here’s a comparison highlighting its uniqueness:

| Compound Name | Targets | Unique Features |

|---|---|---|

| Imatinib | BCR-ABL, c-KIT | First-line treatment for GIST |

| Sunitinib | VEGFRs, PDGFRs | Broader kinase inhibition spectrum |

| Sorafenib | VEGFRs, RAF kinases | Effective against hepatocellular carcinoma |

| Pazopanib | VEGFRs, PDGFRs | Used for renal cell carcinoma |

| Regorafenib | VEGFRs, TIE2 | Approved for metastatic colorectal cancer |

Uniqueness of Vatalanib

Vatalanib is particularly notable for its selective inhibition of all known vascular endothelial growth factor receptors while maintaining a narrower kinome interaction profile compared to its counterparts. This selectivity may contribute to a different side effect profile and therapeutic potential in specific cancer types resistant to broader-spectrum inhibitors .

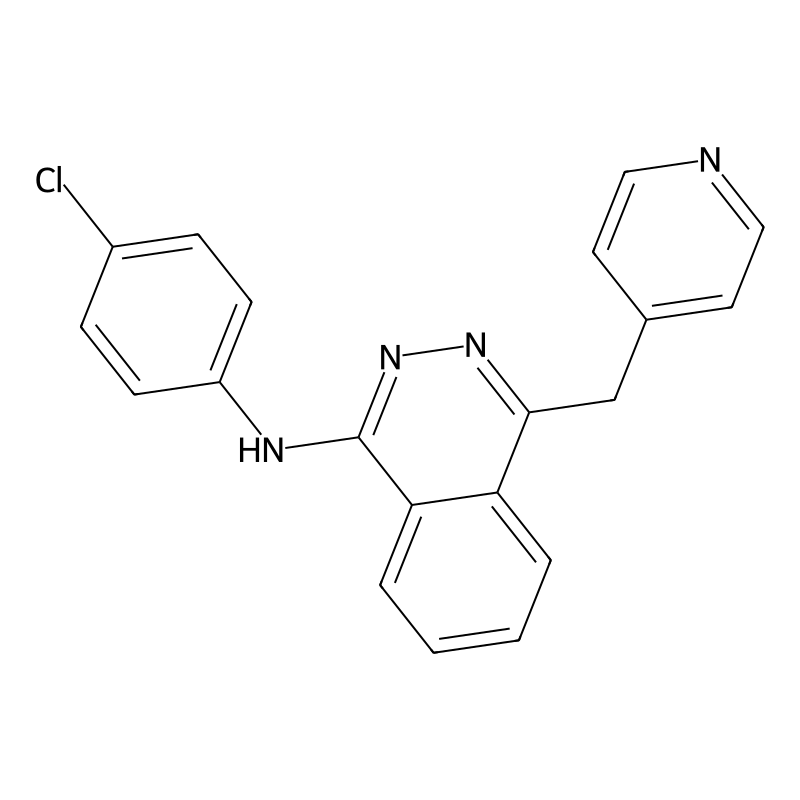

Vatalanib, chemically known as N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine, represents a significant milestone in the development of phthalazine-based tyrosine kinase inhibitors [1] [2]. The compound was first synthesized and reported in the Journal of Medicinal Chemistry in 2000, establishing the foundation for the 1-anilino-(4-pyridylmethyl)-phthalazine class of compounds as potent inhibitors of vascular endothelial growth factor receptors [3].

The original synthesis of Vatalanib follows a classical multi-step synthetic pathway that has been documented extensively in pharmaceutical synthesis literature [4] [3]. The historical synthesis begins with the formation of the core phthalazine ring system through condensation reactions involving phthalic anhydride derivatives [4]. The synthesis typically proceeds through several key intermediates, starting with phthalide and pyridine-4-carbaldehyde as starting materials [4].

The traditional synthesis pathway involves the reaction of phthalide with pyridine-4-carbaldehyde using sodium methoxide in methanol to generate a non-isolated intermediate, which subsequently rearranges in the reaction medium to yield an indenone intermediate [4]. This indenone then undergoes reaction with hydrazine hydrate to afford the corresponding phthalazinone, which serves as a key synthetic precursor [4]. The phthalazinone is subsequently activated as an imidoyl chloride using phosphorus oxychloride and then reacted with 4-chloroaniline in ethanol to afford the final 1-anilino-phthalazine target compound [4].

An alternative historical synthesis route documented in the literature involves the direct condensation of phthalic anhydride with 4-methylpyridine followed by heating with hydrazine hydrate to yield the phthalazine core [4]. This phthalazine intermediate is then converted into a chloro derivative through direct heating in the presence of phosphorus oxychloride or alternatively by heating a solution in acetonitrile with hydrochloric acid in dioxane and phosphorus oxychloride [4]. The final step involves the addition of phthalazine to a melt formed by 4-chloroaniline, phosphorus pentoxide, and triethylamine hydrochloride to afford the desired product [4].

A comprehensive three-step synthesis has been documented with specific yields: the first step achieved 52 percent yield using sodium methoxide in methanol at 65°C for 2.5 hours, the second step obtained 82 percent yield using hydrazine dihydrate at 110°C for 8 hours, and the final step yielded 82 percent using phosphorus pentoxide and triethylamine hydrochloride at 170°C for 2 hours [5]. This multi-step approach demonstrates the complexity inherent in the traditional synthesis of Vatalanib and related anilinophthalazine derivatives.

The historical synthesis methodologies have been instrumental in establishing structure-activity relationships for the anilinophthalazine class [3]. The original synthetic routes enabled the preparation of numerous derivatives through modification of the 1-anilino moiety, which afforded compounds with higher selectivity for vascular endothelial growth factor receptor tyrosine kinases compared to related receptor tyrosine kinases such as platelet-derived growth factor receptor and c-Kit [3].

Recent Advances in Analog Design

Recent synthetic advances in Vatalanib analog development have focused on structural modifications to enhance selectivity, potency, and pharmacological properties [6] [7] [8]. Contemporary research has identified several promising structural modifications that maintain or improve the biological activity profile while addressing limitations of the parent compound.

Recent studies have demonstrated significant progress in the development of phthalazine-based derivatives linked to biarylamide or biarylurea moieties at position 1 of the phthalazine core [8]. These novel hybrid structures combine structural elements from both sorafenib and Vatalanib while maintaining common pharmacophoric features shared by several vascular endothelial growth factor receptor inhibitors [8]. The design strategy incorporates three essential features: a flat heteroaromatic ring system to occupy the adenosine triphosphate-binding region of the kinase, a hydrogen bond donor-acceptor pair represented by urea or amide moieties that form hydrogen bonds with specific amino acid residues, and a substituted terminal aryl moiety to occupy the hydrophobic pocket revealed by the movement of the aspartic acid-phenylalanine-glycine motif of the kinase in its inactive conformation [8].

Triazolo[3,4-a]phthalazine derivatives have emerged as a significant class of Vatalanib analogs with enhanced biological activity [7]. These compounds were designed using bioisosteric modification strategies at four different positions, maintaining the essential pharmacophoric features of clinically used vascular endothelial growth factor receptor-2 inhibitors [7]. The correlation between structure and biological activity was established using molecular docking studies and vascular endothelial growth factor receptor-2 kinase assays, providing valuable insights for future analog development [7].

Advanced analog design has also explored vatalanib derivatives bearing substituted piperazine moieties at position 1 of the phthalazine nucleus [8]. This approach aims to offer more rigidity to the molecular structure and facilitate the derivation of spatial-activity relationships. Six series of phthalazine-based derivatives have been synthesized, including biarylamides, biarylureas, and vatalanib analogs with 4-chloroaniline moiety at position 1 and anilino or phenoxy motifs linked via methylene spacers [8].

Recent research has identified eight particularly potent phthalazine derivatives that exhibited excellent broad spectrum anti-proliferative activity in National Cancer Institute 5-log dose screening against 60 cell panels [8]. These compounds showed growth inhibition values ranging from 0.15 to 8.41 micromolar, particularly effective against leukemia, renal, melanoma, and breast cancer cell lines [8]. The most promising compounds included biarylureas and vatalanib analogs with specific substitution patterns that enhanced binding affinity through extended hydrophobic interactions with the active site [8].

Contemporary analog development has also focused on increasing binding affinity through strategic structural modifications [8]. Research has demonstrated that extending hydrophobic interactions with the active site through 1-substituted-4-(4-methoxybenzyl)phthalazine derivatives can significantly enhance vascular endothelial growth factor receptor-2 inhibitory activity [8]. These modifications have led to compounds with improved selectivity profiles and enhanced anticancer activity across multiple cell lines.

Green Chemistry Approaches

The development of environmentally sustainable synthesis methods for Vatalanib and related phthalazine derivatives has gained significant attention in pharmaceutical research [9] [10] [11]. Green chemistry approaches focus on minimizing environmental impact through the reduction of hazardous chemicals, waste generation, and energy consumption while maintaining synthetic efficiency [9] [12].

Recent advances in green synthesis of phthalazine derivatives have demonstrated the successful application of solvent-free reaction conditions [11]. A notable development involves the use of copper iodide supported on potassium fluoride nanocatalyst for the preparation of pyrazolo-phthalazine derivatives through four-component condensation reactions under solvent-free conditions at 80°C [11]. This method offers several advantages including operational simplicity, mild reaction conditions, and maximum product yield while utilizing catalysts that are economical, benign, recyclable, and environmentally friendly [11].

Microwave-assisted synthesis has emerged as a significant green chemistry approach for phthalazine derivative preparation [10] [11]. This technique enables rapid heating and enhanced reaction rates while reducing overall energy consumption compared to conventional heating methods [10]. Microwave-assisted reactions have been successfully applied to the synthesis of various phthalazine scaffolds, demonstrating excellent yields with significantly reduced reaction times [10].

The implementation of green solvents represents another crucial advancement in sustainable phthalazine synthesis [10] [12]. Water-based reaction systems have been successfully developed for certain phthalazine synthesis routes, eliminating the need for hazardous organic solvents [10]. Additionally, the use of supercritical carbon dioxide as a reaction medium has shown promise for certain transformations, offering the benefits of a non-toxic, easily removable solvent system [10].

Biocatalytic approaches have been explored for the synthesis of phthalazine intermediates, utilizing enzymatic transformations to achieve high selectivity and mild reaction conditions [10]. These biocatalytic processes often produce fewer byproducts and waste streams compared to traditional chemical synthesis, contributing significantly to overall sustainability [10]. The use of renewable feedstocks derived from biomass sources has also been investigated as starting materials for phthalazine synthesis, reducing dependence on petroleum-derived chemicals [10].

Flow chemistry techniques have been implemented for continuous synthesis of phthalazine derivatives, offering improved process control and reduced waste generation [10]. These continuous flow systems enable precise control of reaction parameters, enhanced heat and mass transfer, and the ability to perform reactions under more controlled conditions with reduced environmental impact [10].

Catalytic transformations using heterogeneous catalysts have been developed to facilitate green synthesis pathways [10]. These catalysts can be easily separated and recycled, reducing waste generation and improving the overall sustainability of the synthetic process [10]. The development of reusable catalytic systems has proven particularly valuable for large-scale pharmaceutical synthesis applications.

Atom economy considerations have become increasingly important in modern phthalazine synthesis design [12]. Synthetic routes are being optimized to maximize the incorporation of starting material atoms into the final product, minimizing waste generation through improved reaction design [12]. This approach has led to the development of more efficient synthetic pathways that require fewer purification steps and generate reduced quantities of unwanted byproducts.

Process intensification strategies have been implemented to enhance the efficiency of phthalazine synthesis while reducing environmental impact [12]. These approaches include the use of continuous processing, improved mixing and heat transfer, and the integration of multiple synthetic steps into single reaction vessels [12]. Such intensification techniques have demonstrated significant reductions in energy consumption, solvent usage, and overall process footprint.

The development of analytical methods that support green chemistry principles has also advanced significantly [12]. Green analytical techniques, including environmentally benign chromatographic methods and spectroscopic approaches, have been developed to monitor phthalazine synthesis processes while minimizing the use of hazardous reagents and solvents [12]. These analytical advances enable real-time process monitoring and optimization, supporting the implementation of sustainable manufacturing practices.

Vascular Endothelial Growth Factor Receptor Inhibition

Vatalanib demonstrates potent and selective inhibition of vascular endothelial growth factor receptors, establishing its primary mechanism as a competitive adenosine triphosphate-site antagonist across all known vascular endothelial growth factor receptor isoforms [1] [2]. The compound exhibits differential selectivity profiles across the vascular endothelial growth factor receptor family, with vascular endothelial growth factor receptor-2 representing the primary therapeutic target.

Vascular Endothelial Growth Factor Receptor-2 Inhibition Dynamics

Vatalanib demonstrates exceptional potency against vascular endothelial growth factor receptor-2, with inhibitory concentration fifty values consistently reported at 37 nanomolar across multiple independent investigations [2] [3] [4]. The compound achieves this inhibition through competitive binding to the adenosine triphosphate-binding pocket of the kinase domain, effectively preventing autophosphorylation events essential for receptor activation [1] [5]. In human umbilical vein endothelial cells transfected with the kinase insert domain receptor, vatalanib inhibited vascular endothelial growth factor-induced phosphorylation with an inhibitory concentration fifty of 17 nanomolar, while demonstrating similar efficacy in Chinese hamster ovary cells with an inhibitory concentration fifty of 34 nanomolar [2] [3].

The molecular mechanism underlying vatalanib's vascular endothelial growth factor receptor-2 inhibition involves disruption of the receptor's conformational changes required for kinase activation [5] [6]. Upon vascular endothelial growth factor binding, vascular endothelial growth factor receptor-2 normally undergoes dimerization and subsequent trans-autophosphorylation of critical tyrosine residues. Vatalanib interferes with this cascade by occupying the adenosine triphosphate-binding site, preventing the conformational shifts necessary for activation loop phosphorylation and downstream signaling initiation [7].

Vascular Endothelial Growth Factor Receptor-1 Modulation

Vatalanib exhibits significant inhibitory activity against vascular endothelial growth factor receptor-1, with inhibitory concentration fifty values of 77 nanomolar [2] [3] [8]. While less potent than its vascular endothelial growth factor receptor-2 activity, this inhibition contributes to the compound's comprehensive anti-angiogenic profile. Vascular endothelial growth factor receptor-1 serves as a decoy receptor in certain contexts, sequestering vascular endothelial growth factor-A and preventing its binding to vascular endothelial growth factor receptor-2 [9]. Vatalanib's dual inhibition of both receptors ensures more complete blockade of vascular endothelial growth factor signaling pathways.

The inhibition of vascular endothelial growth factor receptor-1 by vatalanib also impacts macrophage function and hematopoietic processes, as this receptor plays crucial roles in myeloid cell development and inflammatory responses [1] [10]. Clinical studies have demonstrated that vatalanib treatment results in decreased endothelial nitric oxide synthase phosphorylation and reduced nitric oxide production, effects associated with increased nicotinamide adenine dinucleotide phosphate oxidase-derived superoxide and peroxynitrite formation [5] [6].

Vascular Endothelial Growth Factor Receptor-3 Interaction Profile

Vatalanib demonstrates moderate inhibitory activity against vascular endothelial growth factor receptor-3, with inhibitory concentration fifty values of 640 nanomolar [3] [8]. This receptor primarily mediates lymphangiogenesis and is less directly involved in blood vessel angiogenesis compared to vascular endothelial growth factor receptor-1 and vascular endothelial growth factor receptor-2. The relatively weaker inhibition of vascular endothelial growth factor receptor-3 may contribute to reduced lymphatic-related adverse effects while maintaining primary anti-angiogenic efficacy.

Cellular and Molecular Consequences of Vascular Endothelial Growth Factor Receptor Inhibition

The comprehensive vascular endothelial growth factor receptor inhibition achieved by vatalanib results in significant disruption of endothelial cell function. Studies demonstrate that vatalanib effectively blocks vascular endothelial growth factor-stimulated human umbilical vein endothelial cell proliferation in a dose-dependent manner, with thymidine incorporation inhibited at an inhibitory concentration fifty of 7.1 nanomolar [2] [11]. Additionally, vatalanib impairs endothelial cell migration and survival, key processes required for functional angiogenesis [4] [5].

The molecular consequences extend beyond direct kinase inhibition to include altered redox signaling. Vatalanib treatment decreases endothelial nitric oxide synthase serine 1177 phosphorylation and reduces both nitric oxide and hydrogen peroxide production [5] [6]. These effects are associated with increased nicotinamide adenine dinucleotide phosphate oxidase-derived superoxide formation and nuclear factor erythroid 2-related factor 2 downregulation, contributing to endothelial dysfunction and vascular oxidative stress [6] [7].

| VEGF Receptor | IC50 (nM) | Relative Selectivity | Binding Mechanism | Clinical Relevance |

|---|---|---|---|---|

| VEGFR-1 (Flt-1) | 77 | Moderate | Competitive ATP-site inhibition | Angiogenesis regulation |

| VEGFR-2 (KDR/Flk-1) | 37 | High | Competitive ATP-site inhibition | Primary anti-angiogenic target |

| VEGFR-3 (Flt-4) | 640 | Low | Competitive ATP-site inhibition | Lymphangiogenesis modulation |

Platelet-Derived Growth Factor Receptor Modulation

Vatalanib exhibits significant inhibitory activity against platelet-derived growth factor receptors, contributing to its multi-targeted anti-angiogenic profile through disruption of pericyte function and tumor vasculature stabilization [12] [9]. The compound demonstrates sub-micromolar potency against both platelet-derived growth factor receptor isoforms, with distinct implications for vascular biology and tumor progression.

Platelet-Derived Growth Factor Receptor-Beta Inhibition Mechanisms

Vatalanib demonstrates potent inhibition of platelet-derived growth factor receptor-beta with an inhibitory concentration fifty of 580 nanomolar [8] [13]. This inhibition occurs through competitive binding to the adenosine triphosphate-binding site of the receptor's kinase domain, similar to its mechanism against vascular endothelial growth factor receptors [2] [12]. Platelet-derived growth factor receptor-beta plays crucial roles in pericyte recruitment and blood vessel maturation, making its inhibition strategically important for disrupting tumor vascular architecture [14].

The molecular mechanism involves interference with platelet-derived growth factor receptor-beta autophosphorylation, particularly at critical tyrosine residues such as tyrosine 857 and tyrosine 751 [9]. These phosphorylation events are essential for receptor activation and downstream signaling cascade initiation. Vatalanib's competitive inhibition prevents adenosine triphosphate binding and subsequent conformational changes required for trans-autophosphorylation between receptor dimers [9] [14].

Studies demonstrate that vatalanib treatment results in decreased phosphorylation of platelet-derived growth factor receptor-beta tyrosine 751 in smooth muscle actin-positive cells surrounding endothelial structures [14]. This phosphorylation site is particularly important for recruitment of signaling molecules including phospholipase C-gamma and phosphatidylinositol 3-kinase, which mediate downstream proliferative and survival signals [9].

Platelet-Derived Growth Factor Receptor-Alpha Targeting

While specific inhibitory concentration fifty values for platelet-derived growth factor receptor-alpha are less precisely defined in the literature, vatalanib demonstrates sub-micromolar inhibitory activity against this receptor isoform [1] [15] [16]. Platelet-derived growth factor receptor-alpha is expressed on various stromal cell types and contributes to tumor microenvironment regulation through effects on fibroblasts and other mesenchymal cells [9].

The inhibition of platelet-derived growth factor receptor-alpha by vatalanib may contribute to reduced stromal proliferation and altered tumor architecture. This receptor plays important roles in wound healing and tissue remodeling, and its inhibition can impact the desmoplastic response characteristic of certain tumor types [9]. In pancreatic cancer models, where stromal proliferation represents a significant component of tumor mass, platelet-derived growth factor receptor targeting may enhance therapeutic efficacy [17].

Pericyte Function and Vascular Stability Effects

The platelet-derived growth factor receptor-beta inhibition achieved by vatalanib has profound implications for pericyte function and tumor vascular stability [12] [14]. Pericytes are essential for blood vessel maturation and stability, and their recruitment depends heavily on platelet-derived growth factor receptor-beta signaling [9]. Vatalanib treatment disrupts this recruitment process, leading to destabilization of tumor vasculature and enhanced sensitivity to anti-angiogenic therapy.

In vivo studies demonstrate that vatalanib treatment results in decreased pericyte coverage of tumor blood vessels, as evidenced by reduced smooth muscle actin-positive cell association with endothelial structures [14]. This effect contributes to vessel destabilization and may enhance the penetration of other therapeutic agents into tumor tissue. The combination of vascular endothelial growth factor receptor and platelet-derived growth factor receptor inhibition creates a synergistic anti-angiogenic effect by targeting both endothelial cells and pericytes simultaneously [12].

Cellular Signaling Pathway Disruption

Vatalanib's platelet-derived growth factor receptor inhibition results in disruption of multiple downstream signaling pathways essential for cell proliferation, survival, and migration [9]. The primary affected pathways include the phosphatidylinositol 3-kinase/protein kinase B pathway, the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, and phospholipase C-gamma signaling [9].

Phosphatidylinositol 3-kinase pathway disruption leads to decreased protein kinase B activation, resulting in reduced cell survival signals and increased susceptibility to apoptosis [9]. The mitogen-activated protein kinase pathway inhibition affects cell proliferation and differentiation responses, while phospholipase C-gamma pathway disruption impacts calcium signaling and protein kinase C activation [9]. These combined effects contribute to vatalanib's ability to inhibit tumor-associated stromal cell function and angiogenic responses.

| Kinase Target | IC50 (nM) | Selectivity Profile | Mechanism | Therapeutic Significance |

|---|---|---|---|---|

| PDGFR-α | < 1000 | Sub-micromolar | Type II kinase inhibition | Pericyte stabilization |

| PDGFR-β | 580 | Sub-micromolar | Type II kinase inhibition | Tumor vasculature targeting |

| c-Kit | 730 | Sub-micromolar | Competitive inhibition | GIST treatment potential |

| c-Fms | 1400 | Low | Competitive inhibition | Limited clinical relevance |

c-Kit Tyrosine Kinase Interaction Dynamics

Vatalanib demonstrates significant inhibitory activity against c-Kit tyrosine kinase, a receptor critical for stem cell factor signaling and various physiological processes including hematopoiesis, melanogenesis, and gastrointestinal function [16] [18] [19]. The compound's c-Kit inhibition contributes to its therapeutic profile, particularly in the context of gastrointestinal stromal tumors and other c-Kit-driven malignancies.

c-Kit Receptor Binding and Inhibition Kinetics

Vatalanib exhibits sub-micromolar inhibitory activity against c-Kit with an inhibitory concentration fifty of 730 nanomolar [3] [8] [20]. This inhibition occurs through competitive binding to the adenosine triphosphate-binding site of the c-Kit kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades [16] [18]. The binding affinity represents moderate potency compared to specialized c-Kit inhibitors but contributes significantly to vatalanib's overall therapeutic profile.

The molecular mechanism involves interference with c-Kit dimerization and trans-autophosphorylation events triggered by stem cell factor binding [18] [19]. c-Kit normally undergoes conformational changes upon ligand binding that expose the adenosine triphosphate-binding site and enable kinase activation. Vatalanib's competitive inhibition prevents these conformational shifts, maintaining the receptor in an inactive state and blocking downstream signal transduction [18].

Kinetic studies demonstrate that vatalanib's c-Kit inhibition follows competitive kinetics, with the compound directly competing with adenosine triphosphate for binding to the kinase active site [20] [19]. This competitive nature means that inhibition can be overcome by high adenosine triphosphate concentrations, but under physiological conditions, vatalanib maintains effective c-Kit suppression at therapeutic concentrations.

Stem Cell Factor Signaling Pathway Disruption

The c-Kit inhibition achieved by vatalanib results in comprehensive disruption of stem cell factor-mediated signaling pathways essential for cell survival, proliferation, and migration [18] [19]. The primary affected pathways include the phosphatidylinositol 3-kinase/protein kinase B survival pathway, the Ras/extracellular signal-regulated kinase proliferation pathway, and Src family kinase activation [19].

Phosphatidylinositol 3-kinase pathway inhibition leads to decreased protein kinase B phosphorylation and reduced expression of anti-apoptotic proteins including X-linked inhibitor of apoptosis protein and myeloid cell leukemia 1 [21] [19]. This results in increased susceptibility to apoptosis and reduced cell survival capacity. The pathway disruption also affects the forkhead box O3a transcription factor, leading to altered expression of pro-apoptotic factors such as BCL2 interacting mediator of cell death [19].

The Ras/extracellular signal-regulated kinase pathway disruption affects cell proliferation through reduced activation of downstream transcription factors and cell cycle regulatory proteins [19]. Vatalanib treatment results in decreased extracellular signal-regulated kinase phosphorylation and reduced expression of proliferation-associated genes. Additionally, Src family kinase pathway inhibition affects cell migration and adhesion through altered cytoskeletal organization and focal adhesion dynamics [19].

Gastrointestinal Stromal Tumor Therapeutic Implications

Vatalanib's c-Kit inhibitory activity has demonstrated clinical relevance in gastrointestinal stromal tumor treatment, where c-Kit mutations drive tumor progression [15] [16]. Clinical studies have shown that vatalanib achieves objective response rates and disease stabilization in patients with imatinib-resistant gastrointestinal stromal tumors [15] [16].

In a clinical trial of 45 patients with metastatic gastrointestinal stromal tumor resistant to imatinib, vatalanib treatment resulted in a 40.0% clinical benefit rate, including 4.4% confirmed partial responses and 35.6% stable disease [15] [16]. The median time to progression was 5.8 months in patients who had received only prior imatinib treatment, comparable to results achieved with sunitinib in similar patient populations [15].

The therapeutic efficacy in gastrointestinal stromal tumors is attributed to vatalanib's ability to inhibit both wild-type and mutant forms of c-Kit [15] [16]. Even in tumors that have developed resistance to first-line c-Kit inhibitors, vatalanib can maintain inhibitory activity against certain mutant variants. This suggests that the compound may interact with the c-Kit kinase domain in a manner distinct from other inhibitors, potentially overcoming some resistance mechanisms [16].

Hematopoietic and Pigmentation Effects

The c-Kit inhibition achieved by vatalanib has implications for normal physiological processes, particularly hematopoiesis and melanogenesis [18] [22] [19]. c-Kit plays essential roles in hematopoietic stem cell maintenance and proliferation, and its inhibition can result in myelosuppressive effects [22]. Clinical studies with vatalanib have reported hematological toxicities including thrombocytopenia, leukopenia, and neutropenia [23] [24].

The severity of hematopoietic effects appears related to the degree of c-Kit inhibition and treatment duration [22]. While vatalanib's c-Kit inhibitory potency is moderate compared to specialized inhibitors like dasatinib or imatinib, prolonged treatment can still result in clinically significant myelosuppression [22]. This necessitates careful monitoring of blood counts during vatalanib therapy.

c-Kit inhibition also affects melanocyte function and can result in hair depigmentation, a characteristic adverse effect of c-Kit-targeting therapies [22]. This effect reflects the essential role of c-Kit signaling in melanocyte survival and melanin production. While generally reversible, pigmentation changes serve as a clinical marker of c-Kit pathway inhibition and can be used to assess therapeutic activity [22].

Molecular Selectivity and Cross-Reactivity Profile

Vatalanib's c-Kit inhibitory activity must be considered within the context of its overall kinase selectivity profile [1] [8]. While the compound demonstrates moderate potency against c-Kit, it maintains selectivity against other kinases, with minimal activity against epidermal growth factor receptor, c-Src, and v-Abl at concentrations up to 10 micromolar [3] [8].

This selectivity profile suggests that vatalanib's c-Kit inhibition represents a specific interaction rather than non-specific kinase inhibition [16]. The compound's kinase selectivity profile has been characterized as more limited compared to other multi-targeted inhibitors like imatinib, sunitinib, or sorafenib, potentially contributing to improved tolerability [15] [16].

The molecular basis for vatalanib's c-Kit selectivity likely relates to specific interactions within the adenosine triphosphate-binding pocket that favor binding to c-Kit over other kinases [18]. Structural features of the c-Kit kinase domain, including the gatekeeper residue and surrounding binding pocket architecture, may contribute to vatalanib's preferential binding affinity [19].

| Receptor/Kinase | IC50 (μM) | Inhibition Type | Selectivity Index |

|---|---|---|---|

| VEGFR-2 | 0.037 | Potent | 1.0 |

| VEGFR-1 | 0.077 | Potent | 2.1 |

| PDGFR-β | 0.58 | Moderate | 15.7 |

| c-Kit | 0.73 | Moderate | 19.7 |

| VEGFR-3 | 0.64 | Moderate | 17.3 |

| c-Fms | 1.4 | Weak | 37.8 |

| EGFR | >10 | Inactive | >270 |

| c-Src | >10 | Inactive | >270 |

| v-Abl | >10 | Inactive | >270 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Vatalanib is an orally bioavailable anilinophthalazine with potential antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Messerli SM, Hoffman MM, Gnimpieba EZ, Bhardwaj RD. Therapeutic Targeting of PTK7 is Cytotoxic in Atypical Teratoid Rhabdoid Tumors. Mol Cancer Res. 2017 Apr 25. pii: molcanres.0432.2016. doi: 10.1158/1541-7786.MCR-16-0432. [Epub ahead of print] PubMed PMID: 28442586.

3: Shankar A, Jain M, Lim MJ, Angara K, Zeng P, Arbab SA, Iskander A, Ara R, Arbab AS, Achyut BR. Anti-VEGFR2 driven nuclear translocation of VEGFR2 and acquired malignant hallmarks are mutation dependent in glioblastoma. J Cancer Sci Ther. 2016;8(7):172-178. doi: 10.4172/1948-5956.1000410. Epub 2016 Jul 15. PubMed PMID: 28149448; PubMed Central PMCID: PMC5279703.

4: Torok S, Rezeli M, Kelemen O, Vegvari A, Watanabe K, Sugihara Y, Tisza A, Marton T, Kovacs I, Tovari J, Laszlo V, Helbich TH, Hegedus B, Klikovits T, Hoda MA, Klepetko W, Paku S, Marko-Varga G, Dome B. Limited Tumor Tissue Drug Penetration Contributes to Primary Resistance against Angiogenesis Inhibitors. Theranostics. 2017 Jan 1;7(2):400-412. doi: 10.7150/thno.16767. eCollection 2017. PubMed PMID: 28042343; PubMed Central PMCID: PMC5197073.

5: Angara K, Rashid MH, Shankar A, Ara R, Iskander A, Borin TF, Jain M, Achyut BR, Arbab AS. Vascular mimicry in glioblastoma following anti-angiogenic and anti-20-HETE therapies. Histol Histopathol. 2016 Dec 19:11856. doi: 10.14670/HH-11-856. [Epub ahead of print] PubMed PMID: 27990624.

6: Tu X, Deng Y, Chen J, Hu Q, He C, Jordan JB, Zhong S. Screening study on the anti-angiogenic effects of Traditional Chinese Medicine - Part I: Heat-clearing and detoxicating TCM. J Ethnopharmacol. 2016 Dec 24;194:280-287. doi: 10.1016/j.jep.2016.09.010. Epub 2016 Sep 8. PubMed PMID: 27616026.

7: Shaaban S, Alsulami M, Arbab SA, Ara R, Shankar A, Iskander A, Angara K, Jain M, Bagher-Ebadian H, Achyut BR, Arbab AS. Targeting Bone Marrow to Potentiate the Anti-Tumor Effect of Tyrosine Kinase Inhibitor in Preclinical Rat Model of Human Glioblastoma. Int J Cancer Res. 2016;12(2):69-81. Epub 2016 Mar 15. PubMed PMID: 27429653; PubMed Central PMCID: PMC4945124.

8: Kircher SM, Nimeiri HS, Benson AB 3rd. Targeting Angiogenesis in Colorectal Cancer: Tyrosine Kinase Inhibitors. Cancer J. 2016 May-Jun;22(3):182-9. doi: 10.1097/PPO.0000000000000192. Review. PubMed PMID: 27341596.

9: Shankar A, Borin TF, Iskander A, Varma NR, Achyut BR, Jain M, Mikkelsen T, Guo AM, Chwang WB, Ewing JR, Bagher-Ebadian H, Arbab AS. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma. Onco Targets Ther. 2016 Mar 9;9:1205-19. doi: 10.2147/OTT.S93790. eCollection 2016. PubMed PMID: 27022280; PubMed Central PMCID: PMC4790509.

10: To KK, Poon DC, Wei Y, Wang F, Lin G, Fu LW. Data showing the circumvention of oxaliplatin resistance by vatalanib in colon cancer. Data Brief. 2016 Mar 2;7:437-44. doi: 10.1016/j.dib.2016.02.064. eCollection 2016 Jun. PubMed PMID: 27014726; PubMed Central PMCID: PMC4789311.

11: Hlushchuk R, Brönnimann D, Correa Shokiche C, Schaad L, Triet R, Jazwinska A, Tschanz SA, Djonov V. Zebrafish Caudal Fin Angiogenesis Assay-Advanced Quantitative Assessment Including 3-Way Correlative Microscopy. PLoS One. 2016 Mar 7;11(3):e0149281. doi: 10.1371/journal.pone.0149281. eCollection 2016. PubMed PMID: 26950851; PubMed Central PMCID: PMC4780710.

12: Qu K, Huang Z, Lin T, Liu S, Chang H, Yan Z, Zhang H, Liu C. New Insight into the Anti-liver Fibrosis Effect of Multitargeted Tyrosine Kinase Inhibitors: From Molecular Target to Clinical Trials. Front Pharmacol. 2016 Jan 18;6:300. doi: 10.3389/fphar.2015.00300. eCollection 2015. Review. PubMed PMID: 26834633; PubMed Central PMCID: PMC4716646.

13: Achyut BR, Shankar A, Iskander AS, Ara R, Angara K, Zeng P, Knight RA, Scicli AG, Arbab AS. Bone marrow derived myeloid cells orchestrate antiangiogenic resistance in glioblastoma through coordinated molecular networks. Cancer Lett. 2015 Dec 28;369(2):416-26. doi: 10.1016/j.canlet.2015.09.004. Epub 2015 Sep 21. PubMed PMID: 26404753; PubMed Central PMCID: PMC4686232.

14: Gohlke BO, Overkamp T, Richter A, Richter A, Daniel PT, Gillissen B, Preissner R. 2D and 3D similarity landscape analysis identifies PARP as a novel off-target for the drug Vatalanib. BMC Bioinformatics. 2015 Sep 24;16:308. doi: 10.1186/s12859-015-0730-x. PubMed PMID: 26403354; PubMed Central PMCID: PMC4582733.

15: To KK, Poon DC, Wei Y, Wang F, Lin G, Fu LW. Vatalanib sensitizes ABCB1 and ABCG2-overexpressing multidrug resistant colon cancer cells to chemotherapy under hypoxia. Biochem Pharmacol. 2015 Sep 1;97(1):27-37. doi: 10.1016/j.bcp.2015.06.034. Epub 2015 Jul 20. PubMed PMID: 26206183.

16: Deng GL, Zeng S, Shen H. Chemotherapy and target therapy for hepatocellular carcinoma: New advances and challenges. World J Hepatol. 2015 Apr 18;7(5):787-98. doi: 10.4254/wjh.v7.i5.787. Review. PubMed PMID: 25914779; PubMed Central PMCID: PMC4404384.

17: Makanya AN, Styp-Rekowska B, Dimova I, Djonov V. Avian area vasculosa and CAM as rapid in vivo pro-angiogenic and antiangiogenic models. Methods Mol Biol. 2015;1214:185-96. doi: 10.1007/978-1-4939-1462-3_11. PubMed PMID: 25468605.

18: Lee H, Lee JK, Park MH, Hong YR, Marti HH, Kim H, Okada Y, Otsu M, Seo EJ, Park JH, Bae JH, Okino N, He X, Schuchman EH, Bae JS, Jin HK. Pathological roles of the VEGF/SphK pathway in Niemann-Pick type C neurons. Nat Commun. 2014 Nov 24;5:5514. doi: 10.1038/ncomms6514. PubMed PMID: 25417698; PubMed Central PMCID: PMC4263144.

19: Gaumann AK, Drexler HC, Lang SA, Stoeltzing O, Diermeier-Daucher S, Buchdunger E, Wood J, Bold G, Breier G. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®). Int J Oncol. 2014 Dec;45(6):2267-77. doi: 10.3892/ijo.2014.2683. Epub 2014 Sep 29. PubMed PMID: 25340839; PubMed Central PMCID: PMC4215578.

20: Adeoye OO, Bouthors V, Hubbell MC, Williams JM, Pearce WJ. VEGF receptors mediate hypoxic remodeling of adult ovine carotid arteries. J Appl Physiol (1985). 2014 Oct 1;117(7):777-87. doi: 10.1152/japplphysiol.00012.2014. Epub 2014 Jul 18. PubMed PMID: 25038104; PubMed Central PMCID: PMC4187049.